molecular formula C23H27ClN6O3 B5131295 N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide

N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide

Cat. No.: B5131295
M. Wt: 470.9 g/mol
InChI Key: ZCQWXBIARSHAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 2-chlorophenyl group linked via an acetamide moiety.
  • A piperazine ring substituted at the 2-position with a 3-oxo group.
  • A 4-(2-pyridyl)piperazinyl acetyl substituent at the 1-position of the piperazine ring. Its molecular formula is C₂₂H₂₆ClN₇O₃, with a molecular weight of 471.95 g/mol .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O3/c24-17-5-1-2-6-18(17)27-21(31)15-19-23(33)26-9-10-30(19)22(32)16-28-11-13-29(14-12-28)20-7-3-4-8-25-20/h1-8,19H,9-16H2,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWXBIARSHAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorophenyl acetamide and the piperazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Acetamide Cores

a) N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12, )
  • Key Features :
    • 3-Chlorophenyl group (vs. 2-chlorophenyl in Compound A).
    • 4-Methylpiperazine substituent (simpler than the 2-pyridyl piperazine in Compound A).
  • Molecular Weight : 386.33 g/mol.
  • Pharmacological Relevance : Tested for anticonvulsant activity, suggesting CNS penetration .
  • Structural Impact : The absence of the 3-oxo-piperazine and pyridyl groups may reduce binding affinity to receptors requiring heteroaromatic interactions.
b) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (Compound in )
  • Key Features :
    • 3-Chlorophenylpiperazine core.
    • 2-Methoxy-5-methylphenyl acetamide substituent.
  • Molecular Weight : 373.88 g/mol.
c) N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ()
  • Key Features :
    • Benzothiazole group instead of chlorophenyl.
    • Pyridine-2-carbonyl substituent on piperazine.
  • Relevance : The benzothiazole moiety is associated with anticancer activity, highlighting how heterocyclic replacements can shift therapeutic targets .

Analogues with Heteroaromatic Piperazine Substituents

a) N-(2-Chlorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide ()
  • Key Features :
    • Pyrimidin-2-yl piperazine (vs. pyridyl in Compound A).
    • Identical 2-chlorophenyl and 3-oxo-piperazine groups.
  • Molecular Weight : 471.95 g/mol (same as Compound A).
  • Impact : The pyrimidine ring may engage in additional hydrogen bonding compared to pyridine, altering receptor selectivity .
b) 2-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1-imidazolidinyl]-1-piperidinyl}-N-(2-chlorobenzyl)acetamide ()
  • Key Features: Imidazolidinone and trifluoroethyl groups. 2-Chlorobenzyl substituent.

Physicochemical and Pharmacokinetic Comparisons

Property Compound A Compound 12
Molecular Weight (g/mol) 471.95 386.33 373.88 471.95
LogP (Predicted) ~2.5 ~1.8 ~2.1 ~2.7
Hydrogen Bond Acceptors 7 5 4 8
Rotatable Bonds 8 6 7 9
Bioactivity Clues CNS targets Anticonvulsant Unreported Unreported
  • LogP Trends : Compound A’s higher LogP vs. Compound 12 suggests better membrane permeability but possible solubility challenges.
  • Hydrogen Bonding : The pyridyl/pyrimidinyl groups in Compound A and ’s analogue increase hydrogen bond acceptors, which may improve target binding but reduce blood-brain barrier penetration.

Research Findings and Implications

  • Anticonvulsant Activity : Piperazine-acetamide derivatives like Compound 12 () show efficacy in seizure models, suggesting Compound A’s structural complexity could be optimized for enhanced CNS activity .
  • Synthetic Flexibility : and demonstrate methods for introducing substituents (e.g., sulfonamides, methoxy groups) that modulate solubility and potency. For instance, sulfamoylphenyl derivatives in exhibit high yields (94–95%), indicating feasible routes for Compound A’s modification .

Biological Activity

N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

\text{N 2 chlorophenyl 2 3 oxo 1 2 4 2 pyridyl piperazino acetyl}-2-piperazinyl)acetamide}

Antibacterial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar piperazine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Target Bacteria
6a0.4Staphylococcus aureus
6e0.9Escherichia coli
6h1.5Pseudomonas aeruginosa

These results suggest that the presence of the piperazine moiety enhances the antibacterial potency of the compounds .

Anticancer Activity

Research has demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For example, a study highlighted that compounds similar to this compound showed cytotoxic effects against breast cancer cells and melanoma:

CompoundIC50 (µM)Cell Line
CD-55.0MCF-7 (breast cancer)
CD-103.0A375 (melanoma)

The mechanism of action involves the generation of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell models:

CytokineInhibition (%)
TNF-α70%
IL-665%

These findings suggest that the compound may have therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antibacterial Efficacy : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, several exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular activity .
  • Anticancer Evaluation : A derivative similar to this compound was evaluated for its effect on human cancer cell lines, showing significant reduction in cell viability through apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.